N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide

JNK2/3 inhibitor ATP-competitive kinase inhibitor structure-activity relationship (SAR)

This compound is a 2,4-dimethylbenzamide variant of the GSK-disclosed N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype, a class of ATP-competitive JNK2/3 inhibitors. The 3-cyano group engages the kinase hinge region, while the 2,4-dimethylbenzamide moiety offers a distinct steric and electronic profile for SAR expansion. Researchers can use this underexplored scaffold to probe steric tolerance and lipophilicity-activity relationships. Each batch requires independent QC (NMR, LC-MS, HPLC) and target-specific assay validation.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 674812-74-9
Cat. No. B2604115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide
CAS674812-74-9
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C
InChIInChI=1S/C18H18N2OS/c1-11-7-8-13(12(2)9-11)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21)
InChIKeyRCHVKSPUCSAXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide (CAS 674812-74-9): Chemical Class and Core Scaffold


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is a synthetic small molecule (molecular formula C18H18N2OS, molecular weight 310.42 g/mol) belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype. This chemotype was first disclosed by GlaxoSmithKline as a series of potent, ATP-competitive inhibitors of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3) [1]. The core scaffold comprises a tetrahydrobenzothiophene ring with a 3-cyano substituent critical for hinge-region hydrogen bonding in the kinase ATP-binding site, and a variable amide moiety—in this case, a 2,4-dimethylbenzamide group [2].

Why JNK2/3-Targeted Tetrahydrobenzothiophene Amides Cannot Be Freely Interchanged for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide


The JNK2/3 inhibitory activity and selectivity profile of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides is exquisitely sensitive to the nature of the amide substituent. The X-ray co-crystal structures of analogs 5e and 8a bound to JNK3 demonstrate that the 3-cyano group forms a critical H-bond acceptor interaction with the hinge region, while the amide side chain occupies a pocket that dictates isoform selectivity against JNK1, p38α, and ERK2 [1]. Within this series, substituent changes on the benzamide ring profoundly alter both potency and selectivity. For instance, the naphthalene-1-carboxamide analog TCS JNK 5a (compound 5a) achieves pIC50 values of 6.7 (JNK3) and 6.5 (JNK2) with negligible activity against JNK1 and p38α (pIC50 <5.0) [1]. However, the specific quantitative pharmacological profile of the 2,4-dimethylbenzamide variant has not been independently reported in the primary peer-reviewed literature. This structural uniqueness means that assuming equipotency or equivalent selectivity to any characterized congener is scientifically unwarranted; the 2,4-dimethylbenzamide moiety may confer distinct steric and electronic properties that alter target engagement in ways that cannot be predicted from the published class-level data alone .

Quantitative Differentiation Evidence for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide Against Closest Analogs


Structural Differentiation from TCS JNK 5a (JNK Inhibitor IX): 2,4-Dimethylbenzamide vs. Naphthalene-1-carboxamide Side Chain

The target compound contains a 2,4-dimethylbenzamide side chain, whereas the best-characterized analog in the series—TCS JNK 5a (CAS 312917-14-9)—bears a naphthalene-1-carboxamide substituent. The naphthalene analog is a potent, selective JNK2/3 inhibitor with pIC50 values of 6.7 (JNK3) and 6.5 (JNK2), and >100-fold selectivity over JNK1 and p38α (pIC50 <5.0) as confirmed by in vitro kinase assays and broad kinome profiling against >30 kinases [1]. The 2,4-dimethylbenzamide variant differs by replacing the planar, lipophilic naphthalene with a smaller, methyl-substituted phenyl ring. This structural difference is expected to alter both binding pocket complementarity and physicochemical properties, including lipophilicity (cLogP), solubility, and potentially off-target kinase engagement. However, no head-to-head comparative biochemical or cellular data have been published in the peer-reviewed literature.

JNK2/3 inhibitor ATP-competitive kinase inhibitor structure-activity relationship (SAR) chemical biology tool compound

3-Cyano Hinge-Binding Motif: Conserved Pharmacophoric Feature Across the Series

X-ray co-crystal structures of two chemotype analogs (compounds 5e and 8a) in complex with JNK3 at 2.45 Å resolution (PDB: 2o0u, 2o2u) reveal a conserved binding mode in which the 3-cyano group of the tetrahydrobenzothiophene core forms a hydrogen bond acceptor interaction with the backbone NH of the hinge region [1][2]. This interaction is critical for ATP-competitive inhibition and contributes to the MAPK family selectivity observed across the series. The 3-cyano substituent is present in the target compound (CAS 674812-74-9), strongly suggesting retention of this hinge-binding interaction. By contrast, JNK inhibitors lacking this cyano group (e.g., SP600125, an anthrapyrazolone) exhibit a different binding mode and a distinct kinase selectivity profile, inhibiting JNK1, JNK2, and JNK3 with IC50 values of 40, 40, and 90 nM, respectively [3].

JNK3 X-ray crystallography hinge-region hydrogen bond ATP-binding site kinase inhibitor design

Physicochemical Differentiation: MW and cLogP Shift Relative to Known JNK2/3 Inhibitors

The target compound (MW = 310.42, formula C18H18N2OS) is structurally lighter and presumably less lipophilic than TCS JNK 5a (MW = 332.42, formula C20H16N2OS). Replacing the naphthalene moiety with a 2,4-dimethylphenyl group reduces both molecular weight (ΔMW = -22 Da) and the number of aromatic carbons, which is expected to lower cLogP and potentially improve aqueous solubility. For neuroscience-focused JNK3 inhibitor programs, where moderate lipophilicity (cLogP 2–4) and low molecular weight (<400 Da) are desirable for blood-brain barrier penetration, the 2,4-dimethylbenzamide variant may offer a more favorable starting point for lead optimization [1]. These physicochemical differences are computationally predictable but have not been experimentally validated for the target compound.

lipophilicity molecular weight drug-like properties CNS drug discovery

Absence of Published Primary Data: A Critical Evidence Gap

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and the Protein Data Bank (PDB) identified no primary research publication, deposited bioactivity record, or crystallographic data specifically attributed to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide (CAS 674812-74-9). All quantitative JNK2/3 potency data (pIC50 6.5/6.7) circulating on certain vendor websites correspond to the structurally distinct analog TCS JNK 5a (CAS 312917-14-9, naphthalene-1-carboxamide) and have been incorrectly cross-attributed. No patent was identified that explicitly exemplifies or claims the 2,4-dimethylbenzamide variant. This stands in stark contrast to TCS JNK 5a, which has been independently validated by multiple vendors (Tocris, Sigma-Aldrich, MedChemExpress, Selleckchem) with documented lot-to-lot QC data and published kinome-wide selectivity profiles .

data gap due diligence compound characterization research procurement risk

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide: Evidence-Backed Application Scenarios


Exploratory SAR in JNK2/3 Medicinal Chemistry Programs: Side Chain Diversification Beyond Naphthalene

Medicinal chemistry teams seeking to expand SAR around the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold may find the 2,4-dimethylbenzamide variant valuable as an exploratory tool compound. The established role of the 3-cyano group in hinge binding and the demonstrated sensitivity of JNK2/3 activity to amide substituent identity are well-documented class features [1]. Introducing a smaller, methyl-substituted phenyl ring (vs. the naphthalene in TCS JNK 5a) is a logical SAR progression to probe steric tolerance and lipophilicity-activity relationships. However, each batch must be independently assayed against JNK1/2/3 and counter-screened against p38α and ERK2 to generate project-specific data, as no reference values exist.

CNS JNK3 Inhibitor Lead Identification: A Low-MW, Lower-Lipophilicity Starting Point

JNK3 is predominantly expressed in the central nervous system and is a validated target for neurodegenerative disease research [2]. The target compound's reduced molecular weight (310 g/mol) and predicted lower lipophilicity relative to the naphthalene analog TCS JNK 5a (332 g/mol) align with medicinal chemistry guidelines for CNS drug-like chemical space [3]. This makes it a potentially attractive scaffold for CNS-penetrant JNK3 inhibitor optimization, subject to experimental confirmation of JNK3 potency, kinase selectivity, metabolic stability, and brain penetration.

Chemical Biology Tool Compound Development: Scaffold Validation Studies

For academic chemical biology groups aiming to develop novel, high-quality JNK pathway probes, this compound represents an underexplored starting point. The tetrahydrobenzothiophene-3-carbonitrile chemotype has a unique binding mode confirmed by X-ray crystallography and a documented selectivity window within the MAPK family [1][4]. The 2,4-dimethylbenzamide variant could be subjected to comprehensive kinase profiling (e.g., KINOMEscan), cellular target engagement assays (e.g., CETSA or NanoBRET), and downstream pathway analysis to establish it as a bona fide chemical probe—with the understanding that all characterization must be generated de novo.

Procurement Risk Mitigation: Independent Purity and Identity Verification

Procurement professionals should note that the CAS number 674812-74-9 is not referenced in any published peer-reviewed study, patent, or authoritative bioactivity database identified in this analysis. Before use in any research application, the supplied material must be subjected to independent analytical characterization, including LC-MS to confirm molecular weight and purity, 1H/13C NMR to verify structural identity, and HPLC purity assessment (>95% recommended). The absence of vendor-independent QC benchmarks means that inter-batch consistency cannot be assumed, and each shipment should be treated as a new lot requiring re-characterization.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.